REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][CH:15]2[CH2:17][CH2:16]2)[C:10]([CH2:19][CH3:20])([CH3:18])[CH2:9]1)C1C=CC=CC=1>CO.[H][H].[OH-].[OH-].[Pd+2]>[CH:15]1([NH:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][C:10]2([CH2:19][CH3:20])[CH3:18])[CH2:17][CH2:16]1 |f:3.4.5|
|
Name
|
1-benzyl-4-cyclopropylamino-3-ethyl-3-methylpiperidine
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(C(CC1)NC1CC1)(C)CC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with methanol and filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC1C(CNCC1)(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |